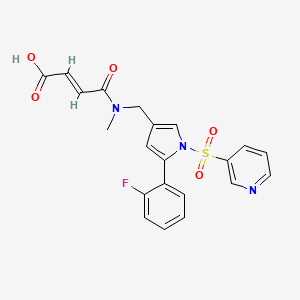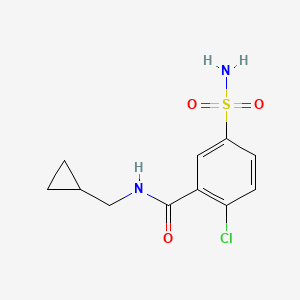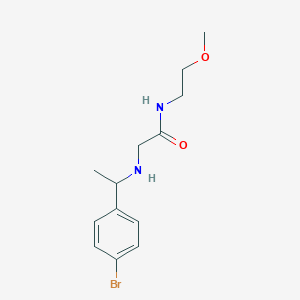
2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide is an organic compound that features a bromophenyl group, an ethylamino group, and a methoxyethylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a Friedel-Crafts alkylation reaction with ethylamine to form 1-(4-bromophenyl)ethylamine.
Acylation Reaction: The intermediate is then reacted with 2-methoxyethylacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic receptors, while the ethylamino and methoxyethylacetamide moieties can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1-Phenylethyl)amino)-n-(2-methoxyethyl)acetamide
- 2-((1-(4-Chlorophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide
- 2-((1-(4-Fluorophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide
Uniqueness
2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its analogs with different halogen substitutions.
Propiedades
Fórmula molecular |
C13H19BrN2O2 |
|---|---|
Peso molecular |
315.21 g/mol |
Nombre IUPAC |
2-[1-(4-bromophenyl)ethylamino]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C13H19BrN2O2/c1-10(11-3-5-12(14)6-4-11)16-9-13(17)15-7-8-18-2/h3-6,10,16H,7-9H2,1-2H3,(H,15,17) |
Clave InChI |
DVXPLPJEJXAOKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)Br)NCC(=O)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide](/img/structure/B14899010.png)
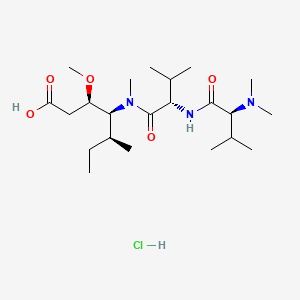
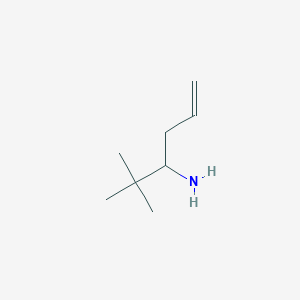
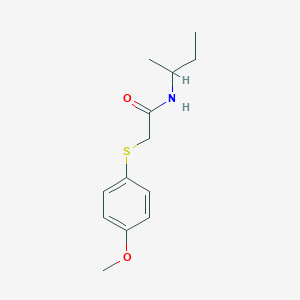
![(3aS)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B14899052.png)
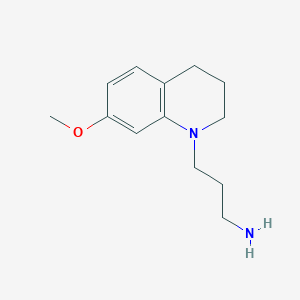
![4,9,14-Trimethyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene-3,5,8,10,13,15-hexone](/img/structure/B14899059.png)
